molecular formula C13H17N3O3 B14157023 2,4,6-Triacetamidotoluene CAS No. 55470-90-1

2,4,6-Triacetamidotoluene

Cat. No.: B14157023
CAS No.: 55470-90-1
M. Wt: 263.29 g/mol
InChI Key: VFGJMNPXPQRBBN-UHFFFAOYSA-N
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Description

2,4,6-Triacetamidotoluene is an organic compound that belongs to the class of aromatic amides It is derived from toluene, where three acetamido groups are substituted at the 2, 4, and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triacetamidotoluene typically involves the acylation of 2,4,6-triaminotoluene. The process begins with the nitration of toluene to form 2,4,6-trinitrotoluene, which is then reduced to 2,4,6-triaminotoluene. The final step involves the acylation of 2,4,6-triaminotoluene with acetic anhydride under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The nitration and reduction steps are carried out in large reactors, and the acylation step is performed using continuous flow techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triacetamidotoluene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to 2,4,6-triaminotoluene.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Triacetamidotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Triacetamidotoluene involves its interaction with molecular targets such as enzymes and proteins. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene: A well-known explosive with different functional groups.

    2,4,6-Triaminotoluene: A precursor in the synthesis of 2,4,6-Triacetamidotoluene.

    2,4,6-Tribromophenol: Another aromatic compound with bromine substituents.

Uniqueness

This compound is unique due to its specific arrangement of acetamido groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

CAS No.

55470-90-1

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(3,5-diacetamido-4-methylphenyl)acetamide

InChI

InChI=1S/C13H17N3O3/c1-7-12(15-9(3)18)5-11(14-8(2)17)6-13(7)16-10(4)19/h5-6H,1-4H3,(H,14,17)(H,15,18)(H,16,19)

InChI Key

VFGJMNPXPQRBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)NC(=O)C

Origin of Product

United States

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